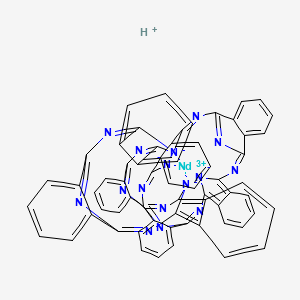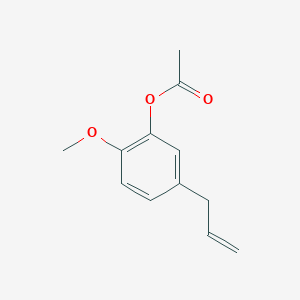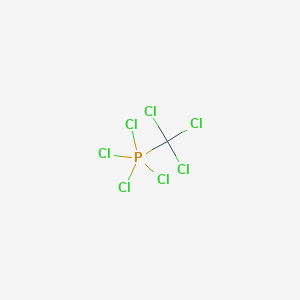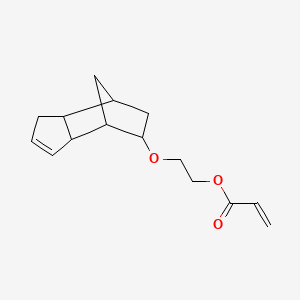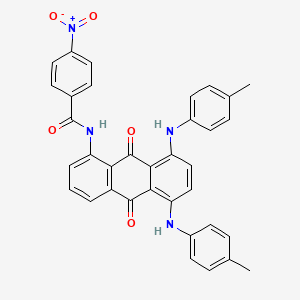
N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine is a chemical compound with the molecular formula C21H42N2. This compound is characterized by its unique structure, which includes two imine groups (aliphatic) and multiple rotatable bonds . It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine typically involves the reaction of 1,6-hexanediamine with 1,3-dimethylbutylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imine bonds . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine groups into amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group under specific conditions.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine involves its interaction with molecular targets through its imine groups. These interactions can lead to the formation of stable complexes with various substrates, influencing biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine can be compared with similar compounds such as:
N,N’,N’-trimethylhexane-1,6-diamine: This compound has a similar hexane backbone but differs in the substitution pattern and functional groups.
N,N’-bis(1,3-dimethylbutylidene)hexane-1,6-diamine: Another closely related compound with slight variations in the molecular structure.
The uniqueness of N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine lies in its specific imine groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
93941-66-3 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-[5,6-dimethyl-6-(4-methylpentan-2-ylideneamino)heptyl]-4-methylpentan-2-imine |
InChI |
InChI=1S/C21H42N2/c1-16(2)14-19(6)22-13-11-10-12-18(5)21(8,9)23-20(7)15-17(3)4/h16-18H,10-15H2,1-9H3 |
InChI Key |
WVVOGNJVSKXHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCCCCC(C)C(C)(C)N=C(C)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


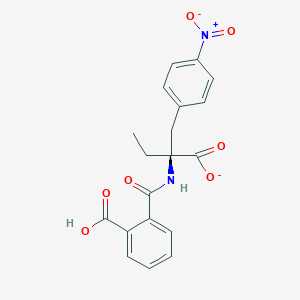
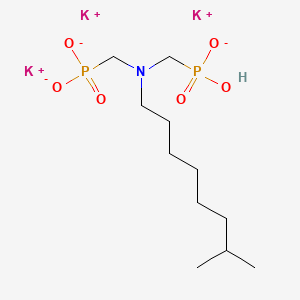
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
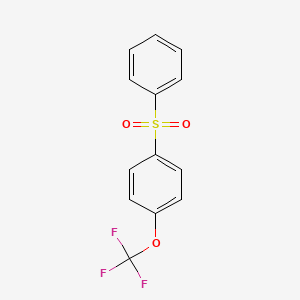
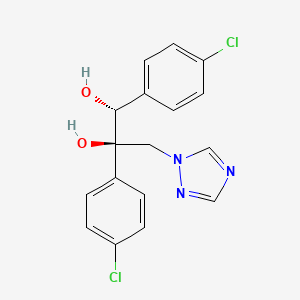
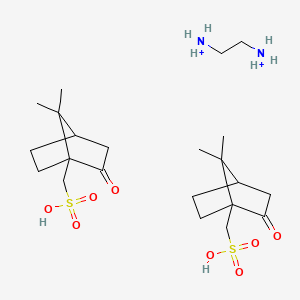
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
